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molecular formula C9H8N2O2 B1309554 1-Methyl-1H-benzimidazole-5-carboxylic acid CAS No. 53484-17-6

1-Methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B1309554
M. Wt: 176.17 g/mol
InChI Key: KAJLCBKTWRUQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148249B2

Procedure details

25.0 g of 4-methylamino-3-nitrobenzoic acid, dissolved in 200 ml DMF, are hydrogenated for 5 hours at a hydrogen pressure of 30 psi with the addition of 2.5 g of palladium on activated charcoal (10%). The catalyst is suction filtered and the solvent is distilled off. The residue is stirred with diethyl ether, suction filtered and dried. The crude product thus obtained (19.7 g) is refluxed for 2 hours in 250 ml formic acid. After the solvent has been distilled off the residue is stirred with diethyl ether, suction filtered and dried.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-])=O.[H][H].[CH3:17]N(C=O)C>[Pd]>[CH3:1][N:2]1[C:3]2[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=2[N:12]=[CH:17]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CNC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred with diethyl ether, suction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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